N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)thiophene-2-carboxamide
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Description
Scientific Research Applications
Anticancer Properties
Benzofuran derivatives have garnered attention due to their potential as anticancer agents. In particular, this compound has demonstrated promising activity against cancer cells. For instance:
- In Vitro Studies : Compound 36, a substituted benzofuran, exhibited significant cell growth inhibitory effects in various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer .
- In Vivo Testing : In a murine lung cancer model, this compound reduced the growth of metastatic lesions in the lung without affecting body weight or vital organ size .
Hypoxia-Inducible Factor (HIF-1) Inhibition
Another application lies in inhibiting the hypoxia-inducible factor (HIF-1) pathway, which plays a role in tumor progression. A benzene-sulfonamide-based benzofuran derivative was designed specifically for this purpose .
Antimicrobial Activity
The 4-position of benzofuran can be substituted with halogens or hydroxyl groups, leading to good antimicrobial activity. Further exploration in this area could reveal its potential as an antimicrobial agent .
Neuroprotective Effects
Benzofuran derivatives have been investigated for their neuroprotective properties. While specific studies on this compound are limited, its structural features suggest potential benefits in neuroprotection .
Anti-Inflammatory Activity
Although direct evidence is scarce, benzofuran derivatives have been associated with anti-inflammatory effects. Further research could explore this compound’s potential in modulating inflammatory pathways .
Synthetic Applications
Beyond its natural occurrence, benzofuran can be synthesized through various reactions. Medicinal chemists can leverage its core structure to design novel derivatives for diverse therapeutic applications .
properties
IUPAC Name |
N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3S2/c1-21-11-4-5-13-10(7-11)8-14(22-13)12-9-24-17(18-12)19-16(20)15-3-2-6-23-15/h2-9H,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCFYJNBQUOALMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)thiophene-2-carboxamide |
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